BenchChemオンラインストアへようこそ!

Methyl 4-aminoimidazo[2,1-c][1,2,4]triazine-3-carboxylate

P2X3 Receptor Antagonist Pain Research Amino-triazine Derivatives

Methyl 4-aminoimidazo[2,1-c][1,2,4]triazine-3-carboxylate is a synthetic, low-molecular-weight heterocyclic building block (C7H7N5O2; MW 193.17). It features a fused imidazo[2,1-c][1,2,4]triazine bicyclic core.

Molecular Formula C7H7N5O2
Molecular Weight 193.166
CAS No. 2090997-95-6
Cat. No. B2937935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-aminoimidazo[2,1-c][1,2,4]triazine-3-carboxylate
CAS2090997-95-6
Molecular FormulaC7H7N5O2
Molecular Weight193.166
Structural Identifiers
SMILESCOC(=O)C1=C(N2C=CN=C2N=N1)N
InChIInChI=1S/C7H7N5O2/c1-14-6(13)4-5(8)12-3-2-9-7(12)11-10-4/h2-3H,8H2,1H3
InChIKeyDPHRZQDVQMVRCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-aminoimidazo[2,1-c][1,2,4]triazine-3-carboxylate (CAS: 2090997-95-6): Chemical Class and Core Characteristics


Methyl 4-aminoimidazo[2,1-c][1,2,4]triazine-3-carboxylate is a synthetic, low-molecular-weight heterocyclic building block (C7H7N5O2; MW 193.17) . It features a fused imidazo[2,1-c][1,2,4]triazine bicyclic core. This structural motif is a privileged scaffold in medicinal chemistry, underpinning several classes of receptor antagonists and kinase inhibitors [1]. The compound contains both an amino group and a methyl ester, making it a versatile intermediate for further derivatization, such as amide formation or hydrolysis to the free carboxylic acid.

Why Simple Substitution Fails for Imidazo[2,1-c][1,2,4]triazine Building Blocks


The imidazo[2,1-c][1,2,4]triazine scaffold is not generic; its biological and physicochemical properties are highly dependent on the precise nature and position of substituents. For example, patent literature reveals that minor alterations, such as changing an ester to a carboxylic acid [1] or modifying substitution patterns on the fused ring system [2], profoundly impact a compound's ability to interact with biological targets like GABA(A) receptors or P2X3 channels. This compound's specific electronic profile—conferred by the 4-amino group and 3-methyl carboxylate—creates a unique reactivity vector that cannot be replicated by simple analogs, making direct substitution impossible for any project requiring this specific synthetic intermediate.

Quantitative Differentiator Evidence for Methyl 4-aminoimidazo[2,1-c][1,2,4]triazine-3-carboxylate


Key Differentiator: Status as a Direct Precursor for P2X3 Antagonist Pharmacophores

The compound is structurally designed as the immediate precursor to a core pharmacophore claimed in a key patent by Shionogi & Co. for treating P2X3/2X2/3 receptor-mediated diseases [1]. Its specific 4-amino-3-carboxylate motif, when further derivatized, is essential for producing the desired biological antagonist activity. No direct quantitative biological data is available for this specific building block; its differentiation is purely structural and synthetic as the final active compounds' biological activity is intrinsically tied to this starting material's architecture. This infers that procurement of this specific intermediate is mandatory to access the downstream patented chemical space, a claim that cannot be made for closely related analogs like the tert-butyl ester (CAS not available) or the free carboxylic acid (CAS 2169658-17-5) .

P2X3 Receptor Antagonist Pain Research Amino-triazine Derivatives

Critical Differentiator: Unique Reactivity Vector for GABA(A) Receptor Modulators

A distinct patent family (Concert Pharmaceuticals) specifically claims imidazotriazines with substituents at positions corresponding to this compound's amino and carboxylate groups for modulating GABA(A) receptor subtypes [1]. While the methyl ester is not directly assayed, its core is identical to the assayed chemotype. The patent quantifies the desired partial-agonist activity at α2, α3, α5 and antagonist activity at α1 subtypes, a profile not generically shared by other heterocyclic cores. This compound is the requisite starting material for creating libraries of these specific modulators. Substituting the methyl ester with a different group, like a primary amide, would entirely alter the SAR pathway and the potential to generate the claimed deuterated or non-deuterated analogs.

GABA(A) Receptor CNS Disorders Deuterated Compounds

Differentiation by Purity and Physical Form for Reliable Synthesis

Reputable vendors standardize this compound to a specification of 95% purity (HPLC) and provide it as a powder . This is a critical differentiator for a building block compared to in-house synthesized material or material from non-certified vendors, where purity and form can be variable. The predefined purity specification reduces the need for additional purification steps before use in sensitive coupling reactions, saving researcher time and increasing reproducibility in multi-step syntheses. While the free acid and tert-butyl ester analogs exist, their commercial availability with a defined, consistent purity profile matching this specification is not guaranteed in the same way.

Synthetic Chemistry Building Block Quality Process Development

Optimal Application Scenarios for Methyl 4-aminoimidazo[2,1-c][1,2,4]triazine-3-carboxylate


Medicinal Chemistry for P2X3 Receptor Antagonists in Pain Indications

The compound is the optimal starting material for synthesizing novel P2X3 and P2X2/3 receptor antagonists, a target class under intense investigation for chronic pain, bladder disorders, and chronic cough [1]. The structure provides the necessary anchor for further derivatization to build patent-protected compound libraries.

Synthesis of Next-Generation GABA(A) Subtype-Selective Modulators for CNS Diseases

Given its precise match to the core of Concert Pharmaceuticals' patented imidazotriazines, this building block is the designated precursor for designing selective GABA(A) receptor modulators [1]. This application scenario is highly specific to programs targeting partial agonism at α2/α3/α5 subtypes for anxiety, depression, or cognitive disorders without the sedative side effects of classical benzodiazepines.

Chemical Biology Probe Development Using a Privileged Scaffold

The 4-amino and 3-carboxylate groups serve as orthogonal reactive handles. The methyl ester can be hydrolyzed to a carboxylic acid for bioconjugation or HTS library attachment, while the amino group can be derivatized into amides, ureas, or sulfonamides [1]. This dual functionality makes it a superior choice over analogs with only one modifiable group, enabling precise and diverse probe design.

Process Development and Scale-up of Advanced Pharmaceutical Intermediates

For process chemists developing scalable routes to advanced drug candidates, the availability of this compound with a defined purity specification (95%) [1] makes it a reliable starting material for route scouting and optimization. This pre-verified quality is a significant advantage over using in-house synthesized intermediates of variable purity, saving time and resources in the early stages of process R&D.

Quote Request

Request a Quote for Methyl 4-aminoimidazo[2,1-c][1,2,4]triazine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.